![molecular formula C16H16F3N3O2 B6522976 N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 361393-66-0](/img/structure/B6522976.png)

N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Overview

Description

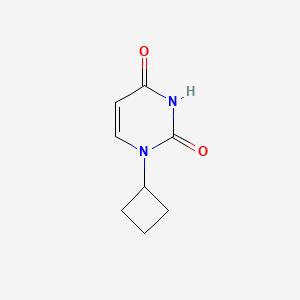

The compound is a complex organic molecule that contains a trifluoromethoxyphenyl group and a tetrahydro-1H-1,3-benzodiazole-5-carboxamide group . Trifluoromethoxyphenyl compounds are known to be used in the synthesis of polymers . Tetrahydro-1H-1,3-benzodiazole is a type of benzodiazole, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethoxyphenyl-based compounds are often synthesized electrochemically .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s reactivity .Scientific Research Applications

Antiviral Properties

Benzimidazole derivatives have shown potent antiviral properties . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Properties

These compounds have demonstrated anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Properties

Benzimidazole derivatives have shown promising results in anticancer studies . They could potentially be developed into effective cancer therapeutics .

Antioxidant Properties

These compounds have exhibited antioxidant activities . This suggests they could be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activities . This suggests potential use in the treatment of various bacterial and fungal infections .

Electrochromic Materials

Compounds containing the 4-(trifluoromethoxy)phenyl group have been used in the synthesis of electrochromic materials . These materials change color when exposed to electric fields, making them useful in a variety of applications, including smart windows and energy storage devices .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic chemistry . This reaction is widely used due to its mild and functional group tolerant reaction conditions .

Antidiabetic Properties

Benzimidazole derivatives have shown antidiabetic activities . This suggests potential use in the treatment of diabetes .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

It is suggested that the compound may have antitumor activity . This suggests that it could interact with cellular targets to inhibit the growth of tumor cells .

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.

Result of Action

It is suggested that the compound may have antitumor activity . This suggests that the compound could have a cytotoxic effect on tumor cells .

Action Environment

The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of psns . This suggests that the compound could be sensitive to changes in the environment.

properties

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)24-12-4-1-10(2-5-12)8-20-15(23)11-3-6-13-14(7-11)22-9-21-13/h1-2,4-5,9,11H,3,6-8H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZQTUNLUMXFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124338 | |

| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

CAS RN |

361393-66-0 | |

| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361393-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)